5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole
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Overview
Description
5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azabicyclo and oxadiazole moieties imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable azabicyclo[2.2.1]heptane derivative with a nitrile oxide, which can be generated in situ from a nitro compound using a base and a reducing agent .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced bicyclic amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The azabicyclo moiety can interact with biological receptors or enzymes, potentially inhibiting or modulating their activity. The oxadiazole ring can participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane derivatives: These compounds share the azabicyclo structure but differ in the functional groups attached to the bicyclic ring.
1,2,4-Oxadiazole derivatives: These compounds contain the oxadiazole ring but may have different substituents at various positions.
Uniqueness
5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole is unique due to the combination of the azabicyclo and oxadiazole moieties in a single molecule. This dual functionality imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
CAS No. |
121564-89-4 |
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Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-[(3S,4S)-1-azabicyclo[2.2.1]heptan-3-yl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H13N3O/c1-6-10-9(13-11-6)8-5-12-3-2-7(8)4-12/h7-8H,2-5H2,1H3/t7-,8-/m1/s1 |
InChI Key |
JRYHRRQEXVCFPV-HTQZYQBOSA-N |
Isomeric SMILES |
CC1=NOC(=N1)[C@@H]2CN3CC[C@@H]2C3 |
SMILES |
CC1=NOC(=N1)C2CN3CCC2C3 |
Canonical SMILES |
CC1=NOC(=N1)C2CN3CCC2C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-azabicyclo(2.2.1)heptane-3-(3-methyl-1,2,4-oxadiazol-5-yl) 3-(3-methyl-1,2,3-oxadiazol-5-yl)-1-azabicyclo(2.2.1)heptane CMI 936 CMI-936 L 670548 L-670,548 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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